molecular formula C9H11NO2 B14601918 2,5-Pyrrolidinedione, 1-(1-methyl-3-butynyl)- CAS No. 58456-51-2

2,5-Pyrrolidinedione, 1-(1-methyl-3-butynyl)-

Katalognummer: B14601918
CAS-Nummer: 58456-51-2
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: QNFOCPWKZAWTJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Pyrrolidinedione, 1-(1-methyl-3-butynyl)- is an organic compound with a unique structure that includes a pyrrolidinedione ring substituted with a 1-methyl-3-butynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(1-methyl-3-butynyl)- typically involves the reaction of succinimide with 1-methyl-3-butynyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Pyrrolidinedione, 1-(1-methyl-3-butynyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrrolidinedione ring to a pyrrolidine ring.

    Substitution: The 1-methyl-3-butynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Pyrrolidinedione, 1-(1-methyl-3-butynyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Pyrrolidinedione, 1-(1-methyl-3-butynyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Succinimide, N-methyl-: A similar compound with a methyl group instead of the 1-methyl-3-butynyl group.

    N-Methylsuccinimide: Another related compound with similar structural features.

Uniqueness

2,5-Pyrrolidinedione, 1-(1-methyl-3-butynyl)- is unique due to the presence of the 1-methyl-3-butynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for unique interactions and reactions that are not observed with simpler succinimide derivatives.

Eigenschaften

CAS-Nummer

58456-51-2

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

1-pent-4-yn-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C9H11NO2/c1-3-4-7(2)10-8(11)5-6-9(10)12/h1,7H,4-6H2,2H3

InChI-Schlüssel

QNFOCPWKZAWTJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC#C)N1C(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.